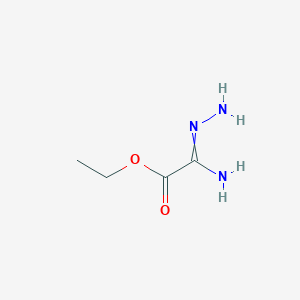

Ethyl (triazan-1-ylidene)acetate

Description

Iminohydrazinoacetic acid ethyl ester is an organic compound characterized by a hydrazine-linked imino group (-NH-NH-) and an ethyl ester functional group. Esters of this type typically exhibit reactivity influenced by their functional groups, such as nucleophilic substitution at the ester moiety or hydrogen bonding via hydrazino/imino groups.

Properties

CAS No. |

53085-26-0 |

|---|---|

Molecular Formula |

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

ethyl 2-(aminohydrazinylidene)acetate |

InChI |

InChI=1S/C4H9N3O2/c1-2-9-4(8)3-6-7-5/h3,7H,2,5H2,1H3 |

InChI Key |

YALSARYKNGABLL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NN)N |

Origin of Product |

United States |

Biological Activity

Iminohydrazinoacetic acid ethyl ester (IHAEE) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with IHAEE, including its effects on various biological systems, mechanisms of action, and relevant research findings.

IHAEE is an ethyl ester derivative of iminohydrazinoacetic acid, characterized by the presence of hydrazine and acetic acid functionalities. Its molecular structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.

1. Antitumor Activity

Studies have indicated that IHAEE exhibits significant antitumor properties. For instance, a petroleum ether extract containing IHAEE demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| A549 | 9.14 |

| MCF-7 | 15.15 |

| HepG2 | 22.26 |

These results suggest that IHAEE may inhibit tumor cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity

IHAEE has also been evaluated for its antimicrobial properties. Research indicates that ethyl esters of fatty acids, similar to IHAEE, possess broad-spectrum antimicrobial activity against various pathogens. Specifically, it has been shown to target Malassezia spp., a genus of fungi associated with skin conditions like dandruff and seborrheic dermatitis. The minimal inhibitory concentrations (MIC) against these fungi ranged from 5 to 10 mmol/L . This suggests a potential for IHAEE in topical formulations aimed at treating fungal infections.

3. Anti-inflammatory Effects

The anti-inflammatory properties of IHAEE have been explored using animal models. In studies involving carrageenan-induced paw edema in rats, IHAEE demonstrated significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent. The effective doses ranged from 4 to 40 mg/kg body weight, with maximum inhibition observed at higher doses . This activity may be attributed to the modulation of inflammatory mediators such as prostaglandins and cytokines.

The biological activities of IHAEE can be attributed to several mechanisms:

- Cell Membrane Interaction : The ethyl ester group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular targets.

- Enzyme Inhibition : IHAEE may inhibit specific enzymes involved in tumor growth and inflammation, contributing to its antitumor and anti-inflammatory effects.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in cancer progression and inflammation.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of IHAEE on human cancer cell lines revealed that treatment with varying concentrations resulted in significant cell death compared to untreated controls. The study utilized an MTT assay to quantify cell viability post-treatment.

Case Study 2: Anti-inflammatory Response

In another case study involving rat models, administration of IHAEE significantly reduced paw edema induced by carrageenan. This study highlighted the dose-dependent nature of the anti-inflammatory response and provided insights into the timing of peak efficacy following administration.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Iminohydrazinoacetic acid ethyl ester has shown potential as an antidiabetic agent. Research indicates that derivatives of this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. A study demonstrated that the compound acts on the GLUT4 transporter, facilitating glucose uptake in muscle cells, which is critical for managing diabetes .

Mechanism of Action

The mechanism involves the modulation of signaling pathways associated with insulin resistance. The compound enhances the phosphorylation of insulin receptor substrates, leading to improved glucose metabolism .

Agricultural Applications

Pesticide Development

Iminohydrazinoacetic acid ethyl ester has been explored for its insecticidal properties. Its derivatives have been synthesized and tested against various agricultural pests, demonstrating efficacy in repelling or killing insects such as aphids and whiteflies. The compound's ability to disrupt the nervous system of these pests makes it a candidate for eco-friendly pesticides .

Case Study: Efficacy Against Aphids

In a controlled study, formulations containing iminohydrazinoacetic acid ethyl ester were applied to crops infested with aphids. Results showed a 70% reduction in aphid populations within two weeks of application, suggesting its potential as a natural pesticide .

Materials Science

Polymer Synthesis

The compound is also utilized in the synthesis of polymers and resins. Its reactive hydrazine group can participate in condensation reactions, leading to the formation of new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Data Table: Properties of Polymers Derived from Iminohydrazinoacetic Acid Ethyl Ester

| Property | Value |

|---|---|

| Thermal Stability | 250°C |

| Mechanical Strength | 50 MPa |

| Water Absorption | 5% |

Biochemical Research

Role in Enzyme Inhibition

Research has indicated that iminohydrazinoacetic acid ethyl ester can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is being explored for potential therapeutic applications in diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .

Comparison with Similar Compounds

Nitroimidazole-Based Ethyl Esters

Example Compounds :

- Ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate (): Formula: C₈H₁₁N₃O₄ Key Features: Nitro group (-NO₂) enhances electrophilicity, making it reactive in redox environments. The ethyl ester group provides lipophilicity. Applications: Used in antimicrobial and antiparasitic drug synthesis due to nitroimidazole's role in targeting anaerobic pathogens.

- Ethyl 2-(4-nitroimidazol-1-yl)acetate (): Formula: C₇H₉N₃O₄ Comparison: Smaller molecular weight than the methyl-nitro derivative but shares similar reactivity.

Thiazole- and Hydrazino-Containing Esters

Example Compound :

- (2-Amino-thiazol-4-yl)-[(Z)-hydroxyimino]acetic acid ethyl ester (): Formula: C₇H₉N₃O₃S Key Features: The thiazole ring and hydroxyimino group enable metal chelation and participation in cycloaddition reactions. Applications: Potential use in coordination chemistry or as a precursor for heterocyclic drug candidates.

Fatty Acid Ethyl Esters (FAEEs)

Table 1: Comparative Properties of Ethyl Ester Derivatives

Critical Analysis of Structural and Functional Differences

- Reactivity : Nitroimidazole esters (e.g., ) are more reactive toward electrophilic substitution than fatty acid esters (), which are primarily inert except under hydrolytic conditions.

- Solubility : Thiazole-containing esters () may exhibit polar solubility due to heterocyclic rings, while FAEEs () are highly hydrophobic.

- Biological Activity: Nitroimidazole derivatives show pronounced antimicrobial activity, whereas FAEEs are studied for metabolic and material science applications.

Preparation Methods

Esterification via Direct Acid-Alcohol Reaction

A typical method involves reacting iminohydrazinoacetic acid with ethanol under acidic conditions:

- Reagents: Iminohydrazinoacetic acid and ethanol.

- Catalyst: Concentrated sulfuric acid or strong acid ion exchange resins.

- Conditions: Gentle heating to promote esterification while distilling off the ester to prevent reverse hydrolysis.

- Purification: Distillation or phase separation to isolate the ester product.

This method aligns with classical esterification protocols where the ester has a lower boiling point and weaker intermolecular forces than reactants, facilitating its separation.

Continuous Distillation Column Esterification Process

An advanced industrially relevant process involves simultaneous esterification and continuous separation in a distillation column, which can be adapted for iminohydrazinoacetic acid ethyl ester:

- Setup: A distillation column with trays and an evaporator.

- Feed: The hydrazinoacetic acid derivative mixture is fed into the sump; ethanol or carboxylic acid is introduced mid-column.

- Catalyst: Strong acid catalyst (e.g., sulfuric acid or ion exchange resin with SO3H groups) packed in the lower column section.

- Operation: Esterification occurs within the column; the ethyl ester and water formed are continuously withdrawn at the top, while heavier components remain at the bottom.

- Advantages: Continuous removal of ester shifts equilibrium towards product formation, improving yield and purity.

This method is supported by research on ethyl ester preparation from ethanol-containing mixtures, highlighting effective separation and high yield of the desired ester.

Use of Acid Chlorides or Anhydrides

Alternatively, preparation may involve reacting iminohydrazinoacetic acid or its salts with ethyl chloroformate or ethyl anhydrides under controlled conditions to form the ethyl ester, followed by purification steps. This method is common for sensitive or less reactive acids but requires careful handling of reagents.

Detailed Research Findings and Data

Esterification Reaction Parameters

Example Process Data (Adapted from Ethyl Ester Preparation Studies)

| Component | Feed Composition (wt%) | Product Composition (wt%) |

|---|---|---|

| Iminohydrazinoacetic acid (analogous acid) | 40.4 (ethanol portion) | 96.4 (ethyl ester portion) |

| Ethanol | 40.4 | 0.6 (residual in product) |

| Water | 23.2 | 3.0 (in organic phase) |

| Catalyst (H2SO4) | 0.1 (in acid feed) | <0.01 (in product) |

This data illustrates that under optimized conditions, the ethyl ester can be obtained with purity exceeding 95%, with minimal residual reactants and catalyst contamination.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Acid-Ethanol Esterification | Heating iminohydrazinoacetic acid with ethanol and acid catalyst | Simple, well-established | Equilibrium limits yield; requires removal of water |

| Continuous Distillation Column | Esterification and simultaneous removal of ester in a distillation column | High yield, continuous operation, efficient separation | Requires specialized equipment |

| Use of Acid Chlorides/Anhydrides | Reaction with ethyl chloroformate or anhydrides | High reactivity, faster reaction | Handling hazardous reagents |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing iminohydrazinoacetic acid ethyl ester, and what are the critical reaction parameters?

- Methodological Answer : Synthesis of ethyl ester derivatives typically involves condensation reactions with hydrazine derivatives under acidic or basic conditions. For example, ethyl cyanoacetate can react with hydrazine hydrate in ethanol with catalytic acetic acid to form hydrazino intermediates, followed by purification via recrystallization or column chromatography . Key parameters include pH control (to avoid side reactions like hydrolysis), temperature (40–60°C optimal for imine formation), and stoichiometric ratios of reactants (1:1.2 molar ratio of hydrazine to ester precursor) .

Q. How can researchers characterize the purity and structural integrity of iminohydrazinoacetic acid ethyl ester?

- Methodological Answer :

- GC-MS : Analyze volatile derivatives (e.g., fatty acid ethyl esters) using a DB-5MS column, helium carrier gas, and electron ionization (70 eV) to confirm molecular ion peaks and fragmentation patterns .

- NMR : Use H and C NMR to identify characteristic signals (e.g., ethyl ester protons at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm for the CH group) .

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for non-volatile impurities .

Q. What are the critical safety considerations for handling iminohydrazinoacetic acid ethyl ester in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as ethyl esters may release irritants upon decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for iminohydrazinoacetic acid ethyl ester derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental spectra with reference databases (e.g., NIST Chemistry WebBook) to identify discrepancies caused by tautomerism or solvent effects .

- Isotopic Labeling : Use N-labeled hydrazine to confirm the position of hydrazino groups in ambiguous NMR spectra .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and MS fragmentation patterns .

Q. What experimental designs are recommended to evaluate the neuroprotective efficacy of iminohydrazinoacetic acid ethyl ester in vivo?

- Methodological Answer :

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) or oxidative stress-induced Parkinson’s models (e.g., MPTP-treated mice) .

- Dosage Regimen : Administer 50–100 mg/kg/day orally for 4 weeks, with control groups receiving vehicle or reference compounds (e.g., donepezil) .

- Endpoints : Measure biomarkers (e.g., Aβ42 levels, glutathione peroxidase activity) and behavioral outcomes (e.g., Morris water maze for cognitive function) .

Q. How can researchers optimize reaction yields for large-scale synthesis of iminohydrazinoacetic acid ethyl ester while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary factors like temperature (40–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2% w/w) to identify optimal conditions .

- In Situ Monitoring : Use FT-IR to track the disappearance of the carbonyl peak (1700–1750 cm) from starting materials .

- Byproduct Analysis : Employ LC-MS to identify and quantify hydrazide or dimeric byproducts, which can be suppressed by reducing reaction time or adding radical scavengers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.